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QUATERNIUM-85

Cat. No.: B1176438
CAS No.: 141890-30-4
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Description

Historical Trajectories of Quaternary Ammonium (B1175870) Compound Research

The scientific exploration of quaternary ammonium compounds dates back to the early 20th century. In 1916, the germicidal properties of quaternary salts of hexamethylenetetramine were first discovered, laying the groundwork for future research into the relationship between their chemical structure and bactericidal activity. frontiersin.org A pivotal moment in the development of biologically active QACs occurred in 1935 with G. Domagk's discovery of benzalkonium chloride (BAC). mdpi.com Domagk's research demonstrated that attaching aliphatic groups to the quaternary nitrogen center enhanced the compound's functional properties, leading to the development of the first generation of QACs. biomedpharmajournal.org

The 1940s marked the beginning of the broader application of QACs as active ingredients in antimicrobials, disinfectants, sanitizers, and surfactants. mass.govturi.orgmass.gov In 1947, benzalkonium chloride became the first QAC to be approved by the U.S. Environmental Protection Agency. mdpi.comfrontiersin.org Research and development continued, leading to successive generations of QACs with improved characteristics.

| Timeline of Key Developments in QAC Research | | :--- | :--- | | 1916 | Initial discovery of the germicidal activity of quaternary salts of hexamethylenetetramine. frontiersin.org | | 1935 | G. Domagk discovers benzalkonium chloride (BAC), a first-generation QAC. mdpi.com | | 1939 | Cetylpyridinium chloride (CPC) is first described. mdpi.com | | Early 1940s | QACs begin to be widely used as antimicrobials, disinfectants, and surfactants. mass.govturi.orgmass.gov | | 1947 | Benzalkonium chloride is approved by the U.S. Environmental Protection Agency. mdpi.comfrontiersin.orgorst.edu | | 1955 | Development of third-generation QACs, combining first and second-generation chemistries for enhanced biocidal activity. | | 1965 | Introduction of fourth-generation QACs with higher efficacy in challenging conditions. |

Evolution of Polymeric Quaternary Ammonium Salts in Chemical Science

The progression from simple monomeric QACs to polymeric quaternary ammonium salts, or polyquaterniums, marked a significant evolution in the field. The development of these polymers began in the mid-twentieth century, building upon the foundational knowledge of QAC chemistry. Polyquaterniums were introduced to hair care formulations in the early 1960s and have since become integral components. atamanchemicals.com

These polymers are synthesized by chemically modifying natural polymers like cellulose (B213188) or by polymerizing various organic monomers. ulprospector.com For example, Polyquaternium-7 is a copolymer of acrylamide (B121943) and diallyldimethylammonium chloride. atamankimya.comwikipedia.org The synthesis of these complex structures involves deep research into polymerization kinetics and charge distribution to achieve desired properties like film-forming capabilities and antistatic effects.

The evolution of these polymers is ongoing, with research focusing on creating polymers with specific functions and high molecular weights. nih.gov Scientists have developed various methods to synthesize polyquaternium compounds, such as the reaction between a cationic etherifying agent and hydroxyethyl (B10761427) cellulose to produce Polyquaternium-10. google.com Recent advancements include the synthesis of hierarchical zeolites using polyquaterniums like Polyquaternium-6 and Polyquaternium-7 as mesoporous templates, demonstrating their expanding applications in materials science. cjcatal.com The development of novel structures, such as star-shaped polyisocyanide quaternary ammonium salts, aims to enhance properties like antibacterial activity by increasing cation density. nih.gov

Definitional Frameworks: QUATERNIUM-85 as a Representative Chemical Entity

This compound is a complex quaternary ammonium compound, classified as a cationic surfactant. cosmileeurope.eusurfactant.top Substances designated with "Quaternium-..." or "Polyquaternium-..." are characterized by a structure where all four hydrogen atoms of the ammonium cation are substituted by, often polymeric, organic residues. cosmileeurope.eu The International Nomenclature for Cosmetic Ingredients (INCI) uses this naming convention, with the number assigned based on the order of registration rather than chemical structure. wikipedia.org

Chemically, this compound is identified by the CAS number 141890-30-4. surfactant.topincibeauty.comchemicalbook.com Its molecular formula is C24H52ClN3O2, and it has a molecular weight of approximately 450.14 g/mol . surfactant.top It is described as a mono-(linear alkyl amido) quaternary ammonium salt. surfactant.top In cosmetic and personal care applications, this compound functions primarily as an antistatic agent, a hair conditioning agent, and a film-forming agent. cosmileeurope.euincibeauty.compaulaschoice.nl As a film former, it produces a continuous film on surfaces like hair and nails. cosmileeurope.eu

Chemical and Physical Properties of this compound
INCI Name This compound incibeauty.com
CAS Number 141890-30-4 surfactant.topincibeauty.com
EINECS Number 414-670-0 surfactant.top
Molecular Formula C24H52ClN3O2 surfactant.top
Molecular Weight 450.14 surfactant.top
Chemical Category Cationic surfactant; Quaternary Ammonium Salt surfactant.topincibeauty.com
Appearance Solid, paste, or liquid surfactant.top
Solubility Soluble in water surfactant.top
Stability Stable surfactant.top
Functions (INCI) Antistatic, Hair Conditioning, Film Forming cosmileeurope.euincibeauty.com

Current State of Academic Inquiry into this compound and Analogous Structures

The academic and industrial interest in quaternary ammonium compounds, including polyquaterniums, remains high. mdpi.com The COVID-19 pandemic, for instance, led to a significant increase in the use of QAC-based disinfectants and a corresponding surge in research, with over 700 papers published on QACs in 2020 alone. mass.govturi.org This heightened focus has also brought increased scrutiny of their environmental and health profiles. acs.orgnih.gov

Current research on polyquaterniums and analogous structures is multifaceted. One major area of investigation is their environmental fate and occurrence. ca.gov Studies have detected various polyquaternium compounds in environmental samples, such as surface water, prompting further research to understand their persistence and potential ecological impact. umweltbundesamt.de For example, a monitoring campaign in Germany found widespread presence of PQ-2 and also detected PQ-7 and PQ-10 in surface water samples. umweltbundesamt.de

Another active area of research is the development of new QAC-based materials with enhanced properties. acs.org Scientists are exploring the incorporation of quaternary ammonium moieties into polymers to create antimicrobial biomaterials. acs.orgacs.org This includes the synthesis of novel structures like bi-quaternary ammonium monomers and hyperbranched polymers to improve antibacterial efficacy for applications in fields like dentistry. nih.govmdpi.com While broad research into polyquaterniums is active, specific academic studies focusing solely on this compound are less prevalent in publicly available literature. paulaschoice.nlpaulaschoice.de However, the general trends in QAC and polyquaternium research provide context for the ongoing scientific interest in compounds of this class.

Properties

CAS No.

141890-30-4

Molecular Formula

C8H9NO2

Origin of Product

United States

Advanced Analytical Techniques for Structural Elucidation and Quantification of Quaternium 85

Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements that are essential for determining the elemental composition of a compound. For Quaternium-85, HRMS can be used to confirm its molecular formula by precisely measuring the mass-to-charge ratio (m/z) of the intact protonated or adduct ions. This technique offers high specificity and sensitivity, allowing for the differentiation of this compound from other compounds with similar nominal masses. HRMS has been applied to the analysis of quaternary ammonium (B1175870) salts and can provide detailed information about their molecular structure. LC-HRMS, coupling liquid chromatography with HRMS, is a powerful tool for analyzing complex samples, enabling the separation and accurate mass measurement of this compound within a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used technique for the identification and quantification of this compound. This method combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS is particularly well-suited for the analysis of polar and ionic compounds like quaternary ammonium compounds (QACs). In the analysis of this compound, HPLC-MS has been employed to confirm the molecular weight of the main peak and its fragment ions against a reference standard, aiding in structural confirmation. The MS/MS component allows for fragmentation of the parent ion and detection of characteristic fragment ions, providing a high degree of specificity for identification and enabling accurate quantification even in complex cosmetic or biological matrices. LC-MS/MS methods have been developed and validated for the determination of various QACs in different sample types, demonstrating high sensitivity, selectivity, and good recovery rates.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for separating this compound from other components in a sample matrix before detection and quantification. High-Performance Liquid Chromatography (HPLC) is a versatile technique commonly used for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of this compound based on its interaction with a stationary phase and a mobile phase. HPLC offers advantages in terms of accuracy, sensitivity, and precision for the analysis of various compounds, including preservatives and other cosmetic ingredients. For this compound, HPLC is used to determine its purity and quantify its concentration in formulations. Different HPLC modes can be employed depending on the chemical properties of this compound and the sample matrix.

Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase HPLC (RP-HPLC) is a common mode of HPLC where the stationary phase is non-polar and the mobile phase is polar. While traditionally used for less polar compounds, RP-HPLC can be adapted for the analysis of polar and ionic compounds like this compound, often by using ion-pairing agents in the mobile phase to improve retention and peak shape. RP-HPLC is widely applied for the analysis and purification of various organic molecules and has been validated for quantifying compounds in complex formulations. The separation in RP-HPLC is primarily based on hydrophobic interactions.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of very polar and hydrophilic compounds, including quaternary ammonium compounds. In HILIC, the stationary phase is polar (hydrophilic) and the mobile phase typically consists of a high concentration of organic solvent with a small amount of water or buffer. Retention is achieved through hydrophilic interactions between the analyte and the stationary phase, as well as potential electrostatic interactions if the stationary phase is charged. HILIC offers an alternative or complementary separation mechanism to RP-HPLC for compounds like this compound, which possess significant polar character due to the quaternary ammonium group. HILIC has been successfully applied for the determination and quantification of other polar cosmetic preservatives.

Ion-Exchange Chromatography (IEX)

Ion-Exchange Chromatography (IEX) separates compounds based on their net charge. As a quaternary ammonium compound, this compound carries a permanent positive charge. Cation-exchange chromatography, a mode of IEX, would be suitable for the retention and separation of this compound based on electrostatic interactions with a negatively charged stationary phase. Compounds are eluted by increasing the salt concentration or changing the pH of the mobile phase, which competes with the charged analyte for binding sites on the stationary phase. IEX is a valuable technique for the analysis and purification of charged molecules, including various QACs.

Gas Chromatography (GC) (Applicability to this compound Precursors/Degradation Products)

Gas Chromatography (GC) is a powerful separation technique applicable to volatile or semi-volatile compounds. While this compound itself, being a quaternary ammonium salt, may not be directly amenable to standard GC analysis due to its low volatility and potential thermal decomposition, GC is highly relevant for the analysis of its precursors and potential degradation products.

GC, often coupled with Mass Spectrometry (GC-MS), allows for the separation and identification of complex mixtures. This is particularly useful in understanding the synthesis of this compound by analyzing the purity and presence of precursors. For instance, GC-MS has been used to identify decomposition products of various organic compounds and polymers under different conditions nih.gov, tiiips.com. The thermal degradation pathways of organic hybrid materials have been investigated by identifying outgassing products using GC-MS nih.gov. Similarly, automated thermal extraction-desorption GC-MS is highlighted as a tool for comprehensive characterization of polymers and their degradation products tiiips.com.

In the context of hair care ingredients, which often include quaternized agents, gas chromatography can be used for quantitative analysis after appropriate extraction methods perflavory.com. This suggests that if this compound degrades into volatile components, GC-based methods could be employed to monitor such processes and quantify the degradation products. Comprehensive two-dimensional gas chromatography (GC x GC) has also been applied to track the biodegradation products of complex organic mixtures, demonstrating its capability for detailed analysis of degradation pathways chanhtuoi.com.

The effectiveness of GC for analyzing degradation products is dependent on the volatility and thermal stability of the analytes. Sample preparation techniques, such as extraction or thermal desorption, are critical to render the compounds suitable for GC analysis tiiips.com, nih.gov.

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple yet effective technique for the qualitative analysis and separation of compounds based on their differential partitioning between a stationary phase (the TLC plate) and a mobile phase (a solvent or solvent mixture). TLC is particularly useful for monitoring reaction progress, assessing the purity of synthesized compounds, and initial screening of mixtures.

TLC has been applied to the analysis of quaternary ammonium salts. For example, TLC analysis was used to monitor the completion of a reaction involving a quaternary ammonium salt of nitromethane (B149229) 257.cz. Similarly, in the synthesis of Quaternium-22, TLC was employed to monitor the consumption of the amine precursor, indicating its utility in tracking reactions involving quaternary ammonium compounds nih.gov.

While TLC primarily provides qualitative information, such as the presence or absence of a compound and an indication of purity based on the number of spots, it can be a rapid screening tool before employing more complex quantitative methods. Its applicability to quaternary ammonium compounds makes it a relevant technique for initial assessments of this compound synthesis intermediates or for quickly checking the complexity of a sample containing this compound.

Electrophoretic Methods for Charge-Based Separation

Electrophoretic methods separate charged molecules based on their differential migration in an electric field through a supporting medium. Quaternary ammonium compounds like this compound possess a permanent positive charge, making them suitable candidates for separation by electrophoresis.

Various electrophoretic techniques exist, including gel electrophoresis (such as polyacrylamide gel electrophoresis, PAGE) and capillary electrophoresis (CE) chanhtuoi.com, labotinnghia.com, atamanchemicals.com, easychem.org. These methods separate molecules based on their charge-to-mass ratio and, depending on the gel matrix or capillary properties, also by size chanhtuoi.com, labotinnghia.com. Gel electrophoresis is commonly used for separating charged biomolecules like proteins and nucleic acids labotinnghia.com, easychem.org, and can separate nanoparticles based on size or shape atamanchemicals.com.

For cationic polymers and quaternary ammonium salts, electrophoretic methods can be used to assess the charge distribution within a sample or to separate components with different charge densities or molecular weights. While specific applications of standard gel or capillary electrophoresis to this compound were not found in the search results, electroanalytical methods have been proposed for the detection of polyquaterniums, highlighting the relevance of electrical properties in their analysis. The principles of electrophoretic separation based on charge are directly applicable to this compound and could be explored for analyzing its heterogeneity or separating it from other charged components in a mixture.

Advanced Titration Techniques for Charge Density Determination

The charge density of cationic polymers and quaternary ammonium compounds is a critical parameter influencing their properties and performance, particularly in applications like hair conditioning or water treatment. Advanced titration techniques are employed to quantify this charge density.

Traditional titration methods can be adapted, but specific techniques are often preferred for polyelectrolytes. The cationic charge density of a polymer, defined as the ratio of positive charges to its molecular weight, can be determined by methods like the Kjeldahl Method for nitrogen content or by polyelectrolyte titration,,.

Polyelectrolyte titration involves titrating the charged polymer with a standard solution of an oppositely charged polyelectrolyte in the presence of an indicator. This method is particularly useful for determining the charge content of aqueous polymers.

Metachromatic Polyelectrolyte Titration

Metachromatic polyelectrolyte titration is a specific and widely used technique for determining the charge density and concentration of polycations, including polyquaterniums,,. This method utilizes a metachromatic dye, such as o-toluidine (B26562) blue (OTB), which changes color upon binding to charged polymers.

In this technique, a solution of the cationic polyelectrolyte (like this compound, if in solution) is titrated with a standard anionic polyelectrolyte, such as potassium polyvinylsulphate (KPVS). The metachromatic dye is added to the solution. Initially, the dye binds to the cationic polymer, exhibiting one color. As the anionic titrant is added, it complexes with the cationic polymer. Once all the cationic sites on the polymer are neutralized, the anionic titrant begins to complex with the free metachromatic dye, causing a distinct color change at the endpoint.

Metachromatic colloid titration has been found useful in determining the charge density of polyquaterniums and measuring their concentration when the charge density is known. The technique can be performed using a visual endpoint or a spectrophotometric endpoint for increased sensitivity. It has been shown to be effective even in the presence of interfering substances like anionic surfactants or humic acid, which are often found in cosmetic or environmental matrices,. The stoichiometry of adsorption between the polyelectrolyte and the oppositely charged species is a key principle behind this titration method.

Microscopic and Imaging Techniques for Morphological and Surface Analysis

Microscopic and imaging techniques provide valuable information about the physical form, morphology, and surface characteristics of materials. For a compound like this compound, which may be used in various formulations or interact with surfaces (e.g., hair fibers), these techniques can reveal details not accessible by bulk chemical analysis.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging, measuring, and manipulating matter at the nanoscale. AFM operates by scanning a sharp tip attached to a cantilever across a sample surface. Forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a topographic image of the surface.

AFM can provide detailed information about the surface roughness, topography, and morphological features of materials. It can be used to study the arrangement of molecules on a surface or the structure of films formed by polymers. AFM has been applied to study materials containing quaternary ammonium groups, such as silicone hydrogel lenses. It has also been used in studies involving other quaternary ammonium compounds like Quaternium-73, often alongside other imaging techniques. Furthermore, AFM has been employed to analyze materials containing cationic polymers like cationic guar (B607891), which is a polyquaternium.

The application of AFM to this compound could involve examining the morphology of the raw material, studying its deposition or film formation on substrates like hair or other surfaces, or investigating its interactions with other components in a formulation at a nanoscopic level. AFM can also be used for force spectroscopy, directly measuring tip-sample interaction forces, which could provide insights into the adhesive or surface properties conferred by this compound. Integration of AFM with other microscopy techniques, such as fluorescence microscopy, can provide correlative information on both topography and specific chemical components.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a versatile and widely used technique in materials science and related fields for examining the surface structure, morphology, and composition of various materials with high resolution ebsco.comlucideon.com. The technique operates by focusing a beam of high-energy electrons onto the surface of a sample. As the electron beam interacts with the sample, it generates various signals, including secondary electrons, backscattered electrons, and characteristic X-rays, which are then detected to form an image or provide compositional information ebsco.com.

For the structural elucidation of compounds like this compound, particularly when present in formulations or on surfaces, SEM can provide valuable insights into its physical form and distribution. The high magnification capabilities of SEM, ranging significantly beyond traditional light microscopy, allow for the visualization of fine structural details and surface topography down to the nanometer scale ebsco.comlucideon.com. This is particularly useful for understanding how this compound interacts with other components in a mixture or how it deposits on a substrate. Images generated from secondary electrons typically provide detailed information about the surface morphology and topography, offering a three-dimensional appearance ebsco.com. Backscattered electrons can reveal variations in elemental composition across the sample surface, as the intensity of the signal is related to the atomic number of the elements present myscope.training.

While SEM primarily provides visual information about surface structure, its integration with Energy Dispersive X-ray Spectroscopy (EDS or EDX) enables elemental analysis and quantification lucideon.commyscope.trainingresearchgate.net. EDS detects the characteristic X-rays emitted from the sample upon electron bombardment, allowing for the identification of the elements present and, with appropriate calibration and standards, their relative concentrations myscope.trainingresearchgate.net. This capability is crucial for confirming the presence and distribution of this compound based on its elemental composition, which would include carbon, hydrogen, nitrogen, oxygen, and potentially other elements depending on the specific structure and counterion. Quantitative EDS microanalysis can be used to calculate the mass fractions or weight percentages of elements within a defined area of the sample myscope.training.

The application of SEM/EDS to a compound like this compound would involve preparing the sample to be compatible with the high-vacuum environment of the SEM chamber. For non-conductive samples, a thin conductive coating (e.g., carbon or gold) might be applied to prevent charging effects, although modern Environmental SEM (ESEM) allows for the analysis of some samples in a less stringent vacuum or even in a hydrated state ebsco.comthermofisher.com. By analyzing different areas of a sample containing this compound, researchers could potentially map the distribution of its constituent elements, providing spatial information about its presence and concentration.

Chemical Reactivity and Transformation Mechanisms of Quaternium 85

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of quaternary ammonium (B1175870) compounds (QACs) can vary significantly depending on their chemical structure, particularly the presence of ester or amide linkages.

General Principles of QAC Hydrolysis:

Ester-Containing QACs: Quaternary ammonium salts that contain ester groups, often referred to as "esterquats," are susceptible to hydrolysis. wikipedia.orggoogle.com This degradation is a key feature for their biodegradability. wikipedia.org The hydrolysis of the ester bond leads to the formation of a monoester quaternary ammonium compound and a fatty acid, which can affect the stability of formulations. google.com The rate of hydrolysis is often pH-dependent, with minimum hydrolysis typically observed under acidic conditions (around pH 3). google.com

Imidazoline-Based QACs: Some imidazoline (B1206853) quaternary ammonium salts have been shown to possess low stability in the presence of water, undergoing rapid hydrolysis to form long-chain fatty acid amides. researchgate.net

Amide-Containing QACs: While specific data on the hydrolytic stability of Quaternium-85 is limited, its classification as an amido quaternary ammonium salt suggests the presence of an amide group. surfactant.top Amide bonds are generally more resistant to hydrolysis than ester bonds. However, under certain conditions, such as in the presence of strong acids or bases, or at elevated temperatures, hydrolysis can occur.

Factors Influencing Hydrolytic Degradation:

pH: The pH of the aqueous environment is a critical factor. For ester-containing QACs, stability is often greatest in the acidic range. google.com For some cationic surfactants, degradation is significantly affected at alkaline pH values between 10 and 12. tandfonline.com

Temperature: Higher temperatures generally accelerate the rate of hydrolysis.

A study on a related imidazolium (B1220033) compound, Quaternium-87, indicated that at pH 7.0, the degradation follows pseudo-first-order kinetics. industrialchemicals.gov.au At pH 9.0 and elevated temperatures (50 °C and 60 °C), the substance initially degraded rapidly and then stabilized, though degradation continued. industrialchemicals.gov.au

Table 1: General Hydrolytic Degradation Characteristics of Related Quaternary Ammonium Compounds

Quaternary Ammonium Compound TypeSusceptible LinkageGeneral Degradation ProductsFactors Promoting Degradation
EsterquatsEsterMonoester Quaternary Ammonium Compound, Fatty AcidAlkaline pH, Elevated Temperature
Imidazoline QuatsImidazoline Ring/AmideLong-Chain Fatty Acid AmidePresence of Water
Amido Quats (general)AmideCarboxylic Acid, AmineStrong Acid/Base, High Temperature

Photochemical Degradation Pathways

The degradation of QACs can be initiated or accelerated by exposure to light, a process known as photochemical degradation or photolysis. This can occur through direct absorption of light or indirectly through reactions with photochemically generated species.

General Principles of QAC Photodegradation:

Direct Photolysis: This process involves the direct absorption of photons by the QAC molecule, leading to its excitation and subsequent decomposition. Some QACs, like benzalkonium chloride (BAC), are reported to undergo direct photolysis. nih.gov

Indirect Photolysis: This is often the more dominant pathway for many QACs in natural waters. nih.gov It involves the reaction of the QAC with reactive species, such as hydroxyl radicals (•OH), which are generated by other substances in the water that absorb light. nih.gov The half-lives for indirect photolysis of various QACs are estimated to be in the range of 12 to 94 days. acs.org

Photocatalysis: The presence of semiconductor materials like titanium dioxide (TiO2) can significantly enhance the photodegradation of cationic surfactants under UV irradiation. sid.irias.ac.in The photocatalyst generates highly reactive species that attack and break down the surfactant molecules. ias.ac.in

Factors Influencing Photochemical Degradation:

pH: The pH of the solution can strongly influence the rate of photodegradation. For the cationic surfactant Cetyl pyridinium (B92312) chloride (CPC), maximum degradation efficiency was observed at an alkaline pH of 9.0 in the presence of a ZnO photocatalyst. sid.ir

Initial Concentration: The rate of photodegradation can decrease at higher surfactant concentrations. sid.ir This is because more surfactant molecules adsorb onto the surface of the photocatalyst, reducing the number of active sites available for generating reactive radicals. sid.ir

Presence of Other Substances: Water quality parameters such as alkalinity and the concentration of nitrates can affect the rate of photochemical degradation. tandfonline.com

Table 2: Photochemical Degradation of Cationic Surfactants

Degradation ProcessDescriptionInfluencing FactorsExample
Direct PhotolysisMolecule directly absorbs light leading to degradation.Light intensity and wavelengthBenzalkonium Chloride (BAC)
Indirect PhotolysisReaction with photochemically generated reactive species (e.g., •OH).Concentration of photosensitizers, water matrixVarious QACs
PhotocatalysisDegradation accelerated by a semiconductor catalyst under UV light.Catalyst type (e.g., TiO2, ZnO), pH, surfactant concentrationCetyl pyridinium chloride (CPC)

Mechanisms of Chemical Oxidation and Reduction

Oxidation: Oxidation involves the loss of electrons from a chemical species, resulting in an increased oxidation state. acs.org Quaternary ammonium cations are generally stable and unreactive towards most oxidants. wikipedia.org However, under specific conditions with strong oxidizing agents, degradation can occur. For instance, the oxidation of some QACs can be achieved using agents like hydrogen peroxide or potassium permanganate (B83412). A study on the cationic surfactant cetyltrimethylammonium bromide (CTAB) showed that a UV/H2O2 process, which generates highly oxidative hydroxyl radicals, led to over 99% degradation. tandfonline.com The hydroxyl radicals oxidize the surfactant molecules by abstracting a hydrogen atom, which initiates a chain of oxidative reactions. tandfonline.com

Reduction: Reduction is the gain of electrons by a chemical species, leading to a decrease in its oxidation state. acs.org Specific information on the reduction of this compound is not readily available. Generally, the quaternary ammonium group itself is not easily reduced. Reduction reactions, if they were to occur, would likely target other functional groups within the molecule. For example, some compounds can be reduced by agents like sodium borohydride (B1222165) or lithium aluminum hydride, which can modify their structure.

Thermal Decomposition Pathways and Products

When subjected to high temperatures, QACs undergo thermal decomposition. The stability and decomposition pathways are dependent on the specific structure of the cation and the nature of the counter-ion.

General Principles of QAC Thermal Decomposition:

Decomposition Temperatures: The temperature at which decomposition begins can vary widely. Studies on various quaternary ammonium and imidazolium-based ionic liquids have shown that the decomposition mechanism can be complex. researchgate.netosti.gov

Decomposition Mechanisms: For many quaternary ammonium salts, decomposition does not involve simple evaporation but rather fragmentation of the molecule. acs.org Common degradation pathways for quaternary ammonium cations when heated with a strong base include the Sommelet–Hauser and Stevens rearrangements. wikipedia.org

Influence of the Anion: The anion can play a significant role in the thermal decomposition process. whiterose.ac.uk

Decomposition Products: The thermal decomposition of 1-alkyl-3-methylimidazolium halides has been shown to produce alkyl imidazoles, alkenes, alkyl halides, and hydrogen halides. acs.org For phenolic polymers used in composites, thermal decomposition results in a range of volatile products and a carbon char. google.com

Table 3: General Thermal Decomposition Characteristics of Quaternary Ammonium Compounds

Compound TypeGeneral Decomposition OnsetCommon Decomposition ProductsInfluencing Factors
1-Alkyl-3-methylimidazolium halidesVaries with alkyl chain and halideAlkyl imidazoles, Alkenes, Alkyl halidesAlkyl chain length, Anion type
General Quaternary Ammonium SaltsVariesTertiary amines, AlkenesCation structure, Anion type, Presence of base

Interactions with Ionic Species and Formation of Complexes

As a cationic molecule, this compound readily interacts with negatively charged (anionic) species. These interactions are particularly relevant in formulated products like shampoos and conditioners, where both cationic and anionic surfactants are often present.

Complex Formation with Anionic Surfactants:

Hard vs. Soft Complexes: The interaction between a QAC and an anionic surfactant can result in different types of complexes. "Hard" complexes are characterized by the formation of insoluble precipitates. scientificspectator.comresearchgate.net "Soft" complexes, on the other hand, can form clear, viscous gels. researchgate.netscientificspectator.com

Influence on Properties: The formation of these complexes is critical to the performance of a formulation, affecting properties such as viscosity, foam height and stability, and conditioning effects. researchgate.netscientificspectator.com Generally, the addition of a QAC to an anionic surfactant solution tends to decrease the foam volume but can increase foam stability. scientificspectator.com

Structural Dependence: The nature of the complex formed depends on the specific structures of both the cationic and anionic surfactants. researchgate.net For example, amido-functional QACs have been observed to produce greater viscosities when combined with sodium laureth sulfate (B86663) (SLES) compared to alkyl-type QACs. scientificspectator.com The presence of certain groups, like a benzyl (B1604629) group, can lead to precipitation. scientificspectator.com

Interaction with Surfaces: The positive charge of this compound allows it to adsorb onto negatively charged surfaces, such as hair. This interaction is the basis for its function as a conditioning and antistatic agent, as it neutralizes the electrical charge on the surface. incibeauty.com

Table 4: Interactions of Quaternary Ammonium Compounds with Anionic Surfactants

Interaction TypeDescriptionResulting Properties
Hard Complex Formation of an insoluble precipitate.Low viscosity, precipitation.
Soft Complex Formation of a clear, soluble gel.Increased viscosity, stable foam.

Interactions of Quaternium 85 with Diverse Material Substrates

Surface Chemistry and Adsorption Phenomena

The adsorption of Quaternium-85 onto surfaces is a key aspect of its functionality. Adsorption is a surface phenomenon where a substance from a liquid or gaseous phase accumulates at the interface of a solid. int-ads-soc.orgdoubtnut.com This process is distinct from absorption, where a substance permeates the bulk of the material. int-ads-soc.org For QACs like this compound, adsorption is largely dictated by physical forces such as van der Waals and electrostatic interactions. int-ads-soc.org

The primary mechanism governing the adsorption of this compound on solid surfaces is electrostatic attraction. As a quaternary ammonium (B1175870) compound, it possesses a permanent positive charge, which facilitates strong sorption to negatively charged solids. nih.govacs.org This is particularly relevant for substrates like hair, certain minerals, and dust particles, which often carry a net negative charge. nih.govacs.orgmdpi.com

The process involves the partitioning of this compound molecules from a solution onto the substrate's surface. int-ads-soc.org This interaction can be very strong, to the extent that it can limit the bioavailability of the compound for processes like biodegradation. nih.gov In many cases, the adsorption behavior of QACs on surfaces can be described by the Langmuir adsorption isotherm, which models the formation of a monolayer of the adsorbate on the adsorbent surface. scispace.comnih.gov The adsorption is considered a chemical process when actual bonding occurs between the adsorbent and adsorbate particles. doubtnut.comekb.eg

The rate and extent of this compound adsorption are significantly influenced by the properties of the substrate surface and the surrounding medium. Key factors include the surface's charge density, its chemical composition (e.g., polarity), and the pH of the solution. mdpi.com

For instance, the affinity of cationic conditioning agents for hair is greater on bleached or chemically treated hair. mdpi.comresearchgate.net This is because such treatments increase the concentration of negative sites on the hair surface, enhancing the electrostatic attraction with the cationic this compound molecules. mdpi.com The presence of surface lipids can also modulate adsorption; studies on similar cationic polymers have shown that removing lipids can liberate more sites for the polymer to associate with, thereby increasing deposition. mdpi.compsu.edu Conversely, more hydrophobic cationic polymers may exhibit greater adsorption on lipid-rich surfaces. psu.edu

The pH of the formulation plays a critical role as it can alter the surface charge of the substrate. mdpi.com Research on various polyquaterniums has demonstrated that deposition efficiency can be directly proportional to the pH of the solution. nih.gov

Table 1: Factors Influencing the Adsorption of Cationic Compounds

Factor Influence on Adsorption Mechanism
Surface Charge Higher negative charge density increases adsorption. mdpi.com Enhanced electrostatic attraction between the cationic molecule and the negative surface.
Surface Lipids Can either hinder or promote adsorption. mdpi.compsu.edu Can mask binding sites or provide a favorable hydrophobic environment for adsorption. mdpi.compsu.edu
pH of Solution Affects surface charge and polymer conformation. mdpi.comnih.gov Alters the ionization of surface groups (e.g., on hair keratin) and can influence the charge density of the polymer. nih.gov

| Ionic Strength | Modifies electrostatic interactions. mdpi.com | Screens the charges on the polymer and the surface, affecting the adsorption process. mdpi.com |

Rheological Properties and Viscosity Modification

Quaternary ammonium compounds are known to function as rheology and viscosity modifiers in various formulations. google.cominnospec.com For example, related compounds like Quaternium-18 bentonite (B74815) are used to enhance the rheology and provide thixotropic viscosity in organic systems. ulprospector.com These compounds can act as thickeners and help control the flow properties of a product. google.com

While specific studies detailing the rheological profile of this compound were not found in the provided search results, its chemical nature as a surfactant and polymer suggests it can influence the viscosity of formulations. It may be used to build viscosity in creams and lotions or modify the texture of cleansing products. innospec.comrxweb-prd.com The interaction between the cationic polymer and other ingredients, especially anionic surfactants, can lead to the formation of complexes that significantly alter the rheology of the final product. mdpi.com

Interfacial Phenomena and Surfactancy Mechanisms

As a cationic surfactant, this compound is highly active at interfaces, such as the boundary between oil and water or between a liquid and a solid surface. surfactant.top This activity is responsible for its functions as an emulsifying, dispersing, and conditioning agent. surfactant.top

The fundamental mechanism of surfactancy involves the structure of the this compound molecule, which contains both a hydrophilic (water-loving) cationic head and a lipophilic (oil-loving) tail. In aqueous solutions, these molecules can self-assemble into structures called micelles above a certain concentration (the critical micelle concentration). mdpi.com In these micelles, the lipophilic tails form a core that can encapsulate oily or non-polar substances, while the hydrophilic heads face the surrounding water, allowing the entire complex to be dispersed and rinsed away. mdpi.com

The cationic charge enables strong interaction with negatively charged surfaces, leading to the formation of a film that can reduce static electricity. incibeauty.com This interfacial activity is also the basis for the antimicrobial properties seen in many QACs. nih.gov The proposed mechanisms for antimicrobial action include the impairment of bacterial cell energetics, permeabilization of the cell membrane, and ultimately, disruption and lysis of the bacterial cell at higher concentrations. nih.gov

Polymer Interactions and Composite Material Formulation

This compound, as a polymeric quaternary ammonium salt, can engage in significant interactions with other polymers within a formulation. nih.gov These interactions are crucial in creating stable and effective products, particularly in personal care. Cationic polymers like this compound readily interact with anionic polymers and surfactants. mdpi.com This can lead to the formation of polyelectrolyte-surfactant complexes, whose phase behavior is essential for the performance of products like hair conditioners. mdpi.comresearchgate.net

The formation of these complexes depends on factors such as the charge density and molecular weight of the interacting polymers, as well as the concentration and nature of the surfactant. mdpi.comnih.gov These interactions are leveraged to create composite systems within a liquid formulation that deliver specific benefits. While this compound is primarily noted for its role in personal care formulations, related QACs like quaternium-18 bentonite are used in the formulation of physical composite materials. google.com

A key function of this compound is as a film-forming agent. incibeauty.comthegoodscentscompany.comcir-safety.org When applied to a substrate like hair, it deposits to create a thin, smooth film on the surface. glenncorp.com This film serves multiple purposes: it reduces static electricity, conditions the hair, and provides a protective layer. incibeauty.comglenncorp.com

The deposition process is a direct result of the adsorption phenomena discussed previously, driven by the electrostatic attraction between the cationic polymer and the anionic sites on the hair surface. quab.com The resulting film can make hair easier to comb and increase its shine. glenncorp.comquab.com The effectiveness of film formation and deposition is influenced by the polymer's molecular weight and charge density, as well as the pH of the system. nih.gov However, an undesired side-effect of some conditioning polymers is the potential for film build-up after repeated use, which can make hair feel heavy. glenncorp.com

Table 2: List of Compound Names

Compound Name
Quaternium-18 Bentonite
This compound

The efficacy of this compound in product formulations is largely determined by its interactions at a molecular level with different surfaces. Its cationic nature, meaning it carries a positive charge, dictates its affinity for negatively charged substrates.

In addition to hair, this compound is also utilized for its antistatic properties on other surfaces. Its presence is noted in cleaning agent formulations, where it can neutralize static charges on hard surfaces. The interaction mechanism is similar to that with hair, involving the attraction of the cationic head group to negatively charged sites on a given material.

The table below summarizes the key interactions of this compound with material substrates based on its designated functions.

SubstrateInteraction TypePrimary FunctionObserved Effect
Human Hair (Keratin)Electrostatic AdsorptionHair Conditioning, AntistaticReduces static, improves combability, enhances softness.
Hard SurfacesElectrostatic AdsorptionAntistaticNeutralizes surface charge.

Compatibility and Blending with Various Polymer Matrices

The performance of this compound is also dependent on its compatibility and ability to be blended with a wide range of polymers commonly used in cosmetic and cleaning formulations. Patent literature frequently lists this compound as a component in complex mixtures that include various polymeric materials.

This compound, as a cationic species, can exhibit complex interactions with anionic polymers . When combined, the oppositely charged molecules can form polyelectrolyte complexes. This interaction can lead to precipitation or turbidity in a formulation, indicating incompatibility. However, in some systems, this complexation is a desired effect, utilized to create specific textures or for the co-deposition of the polymer and the cationic surfactant onto a surface. Specific studies detailing the compatibility of this compound with particular anionic polymers, such as acrylic acid-based polymers (carbomers), are not extensively detailed in available research. However, patent documents for cleaning and personal care products list this compound in formulations that also contain acrylic acid polymers, suggesting that methods for achieving compatibility, potentially through the use of other stabilizing agents or specific formulation conditions (e.g., pH, concentration), exist. epo.org

The compatibility with non-ionic and cationic polymers is generally expected to be more straightforward, as the likelihood of adverse electrostatic interactions is reduced. For instance, it is found in formulations alongside other cationic polymers and non-ionic thickeners like hydroxyethyl (B10761427) cellulose (B213188). epo.org The ability to form stable blends with a variety of polymers is crucial for its incorporation into products such as shampoos, conditioners, and lotions to achieve the desired viscosity, feel, and performance characteristics.

The following table indicates the types of polymers with which this compound is mentioned in formulations, suggesting a degree of functional compatibility.

Polymer TypeExample(s)Context of Mention with this compound
Anionic PolymersAcrylic Acid Polymers (Carbomers)Mentioned in the same patent formulations for hard surface cleaners, suggesting potential for compatible blends under specific conditions. epo.org
Cationic PolymersOther Polyquaternium compoundsListed together in personal care product formulations, indicating likely compatibility. googleapis.com
Non-ionic PolymersHydroxyethyl CelluloseIncluded in formulations for cleaning agents, indicating compatibility.

Colloidal Science and Emulsification Properties

This compound, as a surfactant, possesses the ability to influence the properties of colloidal systems and emulsions. Surfactants are molecules with both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. This amphiphilic nature allows them to position themselves at the interface between oil and water, reducing the interfacial tension and enabling the formation of stable emulsions.

While this compound is listed as a component in emulsified products like lotions and conditioners, detailed scientific studies that characterize its specific emulsification performance are scarce. Its role as an emulsifier would be linked to its ability to stabilize droplets of an immiscible liquid within another. As a cationic surfactant, it would impart a positive charge to the surface of the emulsion droplets, creating electrostatic repulsion between them and thus preventing coalescence and maintaining the stability of the emulsion.

In the context of colloidal science, this compound can adsorb onto the surface of dispersed particles, modifying their surface properties and their interaction with the surrounding medium. This is the principle behind its conditioning effect on hair, where the hair fiber can be considered a colloidal particle. In cleaning formulations, it may contribute to the suspension of soil particles in the wash liquor, preventing their redeposition onto surfaces. Japanese patent literature mentions this compound in the context of aqueous compositions that can form structured surfactant systems, which are a type of colloidal system that can suspend water-insoluble components like oils. google.com

The emulsification and colloidal properties of this compound are summarized in the table below based on its applications and surfactant nature.

PropertyMechanismApplication in Formulations
EmulsificationReduction of interfacial tension between oil and water phases; stabilization of droplets via electrostatic repulsion.Component in emulsion-based products such as conditioners and lotions.
Colloidal StabilizationAdsorption onto the surface of particles, modifying their charge and preventing aggregation.Conditioning of hair fibers; potential role in suspending particulate matter in cleaning products.
Formation of Structured SystemsAbility to participate in the formation of ordered liquid crystalline phases that can suspend oils and other materials.Mentioned in patent literature for advanced shampoo and cleaning formulations. google.com

Theoretical and Computational Studies on Quaternium 85 Chemistry

Molecular Modeling and Simulation of Quaternium-85 Structures

Molecular modeling and simulation techniques are used to study the three-dimensional structures and behavior of molecules. These methods can provide information about stable conformations and how molecules interact with each other and their environment.

Conformational Analysis and Energetics

Conformational analysis involves studying the different spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds and the associated energies of these conformers. libretexts.orgdrugdesign.orgmit.educapes.gov.br The relative stability of different conformers is determined by factors such as torsional strain, steric interactions, and electronic effects. libretexts.orgmit.edu Computational methods, including molecular mechanics and quantum chemistry, can be used to calculate the energies of various conformers and identify the most stable structures. capes.gov.br For a complex molecule like this compound, which contains flexible alkyl chains and polar head groups, conformational analysis would involve exploring the potential energy surface to find low-energy conformers. This can be achieved by systematically varying dihedral angles and calculating the energy at each step, or by using more advanced algorithms to search conformational space. drugdesign.org

Dynamics of Molecular Aggregates

Quaternary ammonium (B1175870) compounds, due to their amphiphilic nature (containing both hydrophobic and hydrophilic parts), can form molecular aggregates such as micelles or bilayers in solution. frontiersin.orgnih.gov Molecular dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system. nih.govmdpi.com By applying classical mechanics to the atoms in the system, MD simulations can provide insights into the formation, structure, and dynamics of these aggregates. randallcygan.comaps.org This includes studying the movement of individual molecules within the aggregate, the stability of the aggregate structure, and interactions with the surrounding solvent molecules. aps.orgresearchgate.net While specific MD studies on this compound aggregates were not found, MD simulations have been applied to study the behavior of other quaternary ammonium compounds and surfactants in various environments. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods, based on the principles of quantum mechanics, are used to calculate the electronic structure of molecules. This provides information about the distribution of electrons, molecular orbitals, and energy levels, which are crucial for understanding chemical reactivity. nih.govqulacs.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure based on the electron density. tandfonline.commdpi.comnrel.gov DFT can be applied to determine various properties of this compound, including its optimized molecular geometry, vibrational frequencies, charge distribution, and spectroscopic properties. mdpi.comnrel.gov These calculations can provide a deeper understanding of the molecule's intrinsic properties and how they might influence its behavior and interactions. DFT has been used in studies of other quaternary ammonium compounds, for example, in investigating their interaction with surfaces or their electronic features related to activity. tandfonline.commdpi.comresearchgate.net

Reaction Pathway Prediction and Transition State Analysis

Quantum chemical calculations, particularly using methods like DFT, can be employed to study chemical reactions involving this compound. This includes identifying possible reaction pathways, calculating the energy barriers for these reactions, and characterizing the transition states. rsc.orgfrontiersin.orgcecam.org A transition state is a high-energy, short-lived molecular configuration that exists at the peak of the energy barrier between reactants and products. nih.govtaylorandfrancis.comnih.gov Analyzing the transition state provides critical information about how a reaction proceeds and what factors influence its rate. nih.govuni-giessen.deprinceton.edu While specific reaction pathway predictions or transition state analyses for this compound were not found, these computational techniques are routinely applied to understand the reactivity of organic molecules, including quaternary ammonium compounds in various chemical processes. rsc.orgnih.govnih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. cir-safety.org At the molecular level, computational methods can be used to explore how subtle changes in the molecular structure of this compound, such as variations in alkyl chain length or counterion, might affect its properties and interactions. frontiersin.orgprocesscleaningsolutions.com By calculating molecular descriptors (e.g., electronic properties, steric bulk, hydrophobicity) using quantum chemistry or molecular modeling, researchers can build models that relate these descriptors to observed activities. cir-safety.org For quaternary ammonium compounds in general, SAR studies have focused on the influence of alkyl chain length on properties like antimicrobial activity and surface activity. frontiersin.orgprocesscleaningsolutions.com Computational SAR studies on this compound would involve generating a series of related structures computationally, calculating their molecular properties, and correlating these properties with relevant experimental data (if available) to gain insights into the structural features that govern its behavior.

Impact of Alkyl Chain Length and Substitution Patterns

The structure of quaternary ammonium compounds, including the length and nature of the alkyl chains attached to the nitrogen atom and other substitution patterns, significantly influences their physical and chemical properties, as well as their interactions with other substances and their environment. mdpi.comnih.gov Computational studies, such as MD simulations and DFT calculations, have been used to investigate the effect of alkyl chain length on the behavior of QACs, particularly in the context of their adsorption to surfaces. mdpi.com For instance, studies on other QACs have shown that increasing alkyl chain length can influence interaction forces and adsorption strength. mdpi.comresearchgate.net The alkyl chains contribute to the hydrophobic nature of QACs, affecting their self-assembly behavior, partitioning between different phases, and interactions with biological membranes or environmental matrices like soil and sediment. nih.govnih.govca.gov Steric hindrance introduced by longer alkyl chains can also play a role in molecular adsorption and the accessibility of the reactive quaternary ammonium group. mdpi.comresearchgate.net While the specific impact of the alkyl chain length and substitution patterns of this compound was not detailed in the retrieved literature, these are critical structural aspects generally considered in the theoretical and computational study of QACs.

Predictive Modeling for Environmental Fate (Chemical Transformations)

Predictive modeling plays a crucial role in assessing the environmental fate of chemicals, including their potential chemical transformations (degradation pathways). Environmental fate models aim to simulate how a substance moves and changes within different environmental compartments such as air, water, soil, and sediment. fera.co.ukresearchgate.net For QACs, key environmental processes influencing their fate include biodegradation, adsorption to solids, and potentially other transformation pathways like hydrolysis or photolysis, although adsorption is often a dominant factor limiting other processes. nih.govnih.gov

Computational frameworks and models are being developed to predict the degradation mechanisms and pathways of organic molecules in the environment. nih.gov These models can integrate information about molecular structure and reactivity to explore potential transformation routes and identify stable intermediates or degradation products. nih.gov For QACs, their persistence in the environment can vary depending on their specific structure and environmental conditions. nih.gov Adsorption to sediments and biosolids can significantly limit their bioavailability and slow down biodegradation. nih.govnih.govca.gov

Environmental fate models, including multimedia compartmental models, are used in environmental risk assessment to predict concentrations of chemicals in various environmental media over time. researchgate.net These models require input parameters related to the chemical's properties and its behavior in the environment, such as partition coefficients and degradation rates. fera.co.ukresearchgate.net While general principles of environmental fate modeling apply to QACs as a class, and some studies discuss the environmental occurrence and behavior of polyquaterniums ca.govgriffith.edu.audntb.gov.uaacs.orgprocesscleaningsolutions.com, specific predictive modeling studies focused on the chemical transformations and environmental fate of this compound were not found in the provided search results.

Compounds and PubChem CIDs

Environmental Chemical Fate and Mechanistic Transformations of Quaternium 85

Biodegradation Mechanisms and Pathways

The biodegradation of QACs like Quaternium-85 is a critical process for their removal from the environment. nih.gov While generally considered susceptible to aerobic biodegradation, the extent and rate can be limited by factors such as sorption to solids. nih.gov

Under aerobic conditions, the biodegradation of QACs is the primary mechanism for their removal. ca.gov This process is initiated by microbial communities and involves specific enzymatic reactions.

The initial and a major step in the aerobic biodegradation of many QACs is N-dealkylation. ca.govnih.gov This reaction involves the cleavage of the C-N bond, which can be catalyzed by enzymes like dealkylating amine oxidases. acs.org This process removes one of the alkyl groups from the quaternary nitrogen atom, transforming the parent compound into a tertiary amine. nih.gov This initial transformation is significant as it often leads to a reduction in the compound's toxicity and prepares it for further degradation.

Following N-dealkylation, the resulting intermediates are typically more amenable to further microbial attack. ca.gov The degradation pathway can proceed through various oxidative processes, such as β-oxidation of the alkyl chains. nih.gov Ultimately, complete biodegradation leads to the mineralization of the compound into carbon dioxide, water, and inorganic nitrogen. acs.orgnih.gov However, the extent of mineralization can be influenced by the specific structure of the QAC and the environmental conditions. researchgate.net

In the absence of oxygen, the biodegradation of QACs is significantly slower and often incomplete. nih.govca.gov Studies have generally found minimal to no degradation of QACs under anaerobic conditions. ca.gov The strong sorption of QACs to sludge and sediments, particularly those with longer alkyl chains, can further hinder their availability for anaerobic microbial degradation. nih.govca.gov Some research indicates that under methanogenic conditions, certain QACs are not biodegraded at all. nih.gov

A diverse range of microorganisms is capable of degrading QACs. Bacterial species from genera such as Pseudomonas, Xanthomonas, Aeromonas, Stenotrophomonas, and Achromobacter have been identified as being able to degrade and even mineralize these compounds. nih.govacs.org The composition and adaptability of the microbial community play a crucial role in the efficiency of QAC biodegradation. acs.org The presence of a microbial consortium is often necessary for the complete degradation of these complex molecules. nih.gov

Table 1: Examples of Microbial Genera Involved in QAC Biodegradation

Microbial GenusRole in Biodegradation
PseudomonasDegradation and mineralization of various QACs. nih.govacs.org
XanthomonasImplicated in the degradation of QACs. nih.govacs.org
AeromonasCapable of degrading specific QACs like benzalkonium chloride. nih.govacs.org
StenotrophomonasInvolved in the biotransformation of QACs. acs.org
AchromobacterIdentified in studies on QAC degradation. acs.org

This table is for illustrative purposes and is not an exhaustive list.

The rate of this compound biodegradation is influenced by several environmental factors:

Temperature: As with most microbial processes, temperature affects the metabolic rate of the degrading microorganisms.

pH: The pH of the environment can influence the activity of microbial enzymes involved in biodegradation.

Concentration: The concentration of the QAC itself is a critical factor. High concentrations can be inhibitory or toxic to the microbial community, while very low concentrations may not be sufficient to induce the necessary degradative enzymes. acs.org

Sorption: The tendency of QACs to adsorb to solids like sludge and sediment can reduce their bioavailability to microorganisms, thereby slowing down biodegradation. nih.gov

Aerobic Biodegradation Pathways

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the transformation of a chemical substance through non-biological processes, primarily chemical reactions with environmental components like water (hydrolysis) or degradation induced by sunlight (photodegradation). researchgate.netucanr.edu These pathways are crucial for understanding the persistence of this compound in the environment.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For some QACs, especially those containing hydrolyzable functional groups like ester linkages, this can be a significant degradation pathway. wikipedia.orgacs.org The rate of hydrolysis is often highly dependent on the pH of the aqueous system. aise.eunih.gov

Table 1: Hydrolysis Data for Analogue Compound Quaternium-87

pH Temperature (°C) Half-life (t½)
4 25 > 1 year
7 25 2.5 days
9 20 1.2 days

Data sourced from a 2013 assessment report for Imidazolium (B1220033) compounds, (2-tallow amido)ethyl]-4,5-dihydro-1-Me, Me sulfates (Quaternium-87). industrialchemicals.gov.au

This data suggests that similar imidazolium compounds are susceptible to hydrolysis under neutral and alkaline environmental conditions, which could be a relevant degradation pathway for this compound in corresponding aqueous environments.

Photodegradation is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. ucanr.edu For QACs in aquatic environments, this process is an important, albeit generally slow, abiotic degradation pathway. rsc.orgnih.gov

The photochemical transformation of QACs can occur through two main mechanisms:

Direct Photolysis: This occurs when the chemical itself absorbs light energy, leading to the excitation and subsequent breaking of its chemical bonds. This pathway is less common for many QACs, as they may not absorb light within the solar spectrum reaching the Earth's surface. However, it has been reported for QACs containing aromatic groups, such as benzalkonium chlorides (BACs). nih.govrsc.org

Indirect Photodegradation: This is the more significant photochemical pathway for most QACs. nih.govrsc.org It is initiated by other substances in the water, known as photosensitizers (e.g., dissolved organic matter, nitrate (B79036) ions), which absorb sunlight and produce highly reactive species like hydroxyl radicals (•OH) and singlet oxygen. rsc.orgsioc-journal.cn These reactive species then attack and degrade the QAC molecules. osti.govias.ac.in

Studies on various QACs indicate that reactions with hydroxyl radicals are the dominant photodegradation pathway in natural waters. nih.govrsc.org However, the process is generally slow, with predicted half-lives ranging from 12 to 94 days in surface water. nih.gov The strong tendency of QACs to adsorb onto suspended particles and sediment can further limit the efficacy of photodegradation by reducing their availability in the sunlit water column. nih.gov Specific photodegradation studies on this compound have not been identified.

Sorption and Desorption Dynamics in Environmental Compartments

Sorption, the process by which a chemical becomes associated with a solid phase, is a critical determinant of the environmental fate, transport, and bioavailability of QACs. nih.govecetoc.org Due to their permanent positive charge, these cationic compounds have a strong affinity for negatively charged surfaces prevalent in the environment. acs.org

This compound, as a cationic surfactant, is expected to exhibit strong adsorption to environmental solids. The primary adsorbents in the environment are the negatively charged surfaces of clay minerals and organic matter found in soils, sediments, and wastewater sludge. rsc.orgnih.govhnu.edu.cn This interaction is driven by powerful electrostatic attraction. nih.govacs.org

This strong adsorption has several major consequences:

It is a primary mechanism for the removal of QACs from the water column, causing them to accumulate in bottom sediments and wastewater biosolids. scirp.orgnih.govca.gov

It significantly reduces the concentration of the dissolved, freely available form of the compound, which in turn mitigates its bioavailability and potential toxicity to aquatic organisms. acs.org

It limits the mobility of the compound within soil and sediment matrices. nih.gov

While adsorption data for this compound is unavailable, information for the analogue Quaternium-87 indicates a very high potential for sorption.

Table 2: Adsorption/Desorption Data for Analogue Compound Quaternium-87

Parameter Value Interpretation
Adsorption/Desorption (log Koc) > 5.63 Expected to be immobile in soil. Strongly sorbs to soil, sediment, and sludge.

Koc is the organic carbon-water (B12546825) partition coefficient, a measure of a chemical's tendency to adsorb to organic matter in soil and sediment. A high log Koc value indicates strong binding and low mobility. Data sourced from a 2013 assessment report. industrialchemicals.gov.au

Dissolved organic matter (DOM) consists of a complex mixture of organic molecules, such as humic and fulvic acids, present in natural waters. DOM plays a multifaceted role in the environmental fate of QACs. researchgate.net On one hand, DOM can act as a photosensitizer, absorbing sunlight to produce the reactive oxygen species that drive indirect photodegradation. rsc.org On the other hand, QACs can bind to DOM, which can reduce the freely dissolved concentration of the QAC and thus lower its bioavailability and toxicity. acs.org This association with DOM can also influence the transport of QACs in aquatic systems. Furthermore, research suggests that components of DOM can interact with QACs to reduce their critical micelle concentration (CMC), which may alter their behavior and fate in the environment. nih.gov

The mobility of a chemical in soil determines its potential to be transported downwards through the soil profile and leach into groundwater. chemsafetypro.com For QACs, mobility is generally very low. nih.gov The strong electrostatic forces that drive the adsorption of these cationic compounds to negatively charged soil particles mean they are tightly bound and not easily transported by water moving through the soil. nih.govchemsafetypro.com

The soil organic carbon-water partition coefficient (Koc) is a key indicator of mobility. Chemicals with high Koc values are strongly adsorbed and have low mobility. chemsafetypro.com Based on the analogue data for Quaternium-87 (log Koc > 5.63), this compound is expected to be classified as "immobile" or "slightly mobile" in soil systems. industrialchemicals.gov.au This low mobility greatly reduces the risk of this compound leaching from the upper soil layers into underlying groundwater aquifers. nih.gov The leaching potential can also be influenced by soil characteristics, such as clay content, organic matter content, and pH, as well as the presence of other ions in the soil water. scialert.netmdpi.com Surfactants have also been shown to alter the permeability and leaching characteristics of soils. mdpi.comresearchgate.net

Environmental Distribution and Partitioning Behavior

This compound, a type of quaternary ammonium (B1175870) compound (QAC), is subject to various environmental distribution and partitioning processes upon its release into the environment, primarily through wastewater. While specific experimental data for this compound is limited in publicly available scientific literature, its behavior can be inferred from the well-documented properties of the broader QAC chemical class. ca.govnih.gov QACs are characterized by a permanently charged central nitrogen atom, which largely dictates their environmental distribution. acs.org This positive charge facilitates strong binding to negatively charged particles, such as those found in soil, sediment, and sludge. acs.org

The partitioning of a chemical in the environment is often described by its partition coefficients, such as the octanol-water partition coefficient (Kow). For some QACs, the logarithm of Kow (log Kow) is less than 4, indicating low to moderate hydrophobicity. acs.org However, other related compounds, like Quaternium-87, have a measured log Pow of greater than 6.5, suggesting a high potential for partitioning to organic phases. industrialchemicals.gov.au The tendency of QACs to sorb to solids is a dominant factor in their environmental fate, often limiting the importance of other processes like biodegradation. nih.gov

Occurrence in Wastewater Treatment Systems (Removal Mechanisms: Sorption, Degradation)

Wastewater treatment plants (WWTPs) are the primary pathway for this compound to enter the environment. The removal of QACs in conventional WWTPs is generally efficient, with two primary mechanisms at play: sorption and biodegradation. eawag.ch

Sorption: Due to their cationic nature, QACs have a strong affinity for the negatively charged surfaces of sludge solids present in wastewater. acs.org This process, known as sorption, is rapid and is considered the dominant removal mechanism for QACs in WWTPs. eawag.ch A significant portion of the incoming QAC load is quickly partitioned from the water phase to the solid sludge phase. This is supported by the high measured log Koc (organic carbon-water partition coefficient) for similar compounds like Quaternium-87, which is greater than 5.63, indicating a strong tendency to adsorb to soil, sediment, and sludge. industrialchemicals.gov.au This efficient sorption leads to high concentrations of QACs in sewage sludge and biosolids, with levels as high as 500 mg/kg (dry weight) having been reported for the general class of QACs. acs.org

The following table summarizes the expected removal mechanisms for this compound in wastewater treatment systems, based on the behavior of QACs.

Removal MechanismDescriptionKey Factors
Sorption The primary removal pathway where the positively charged this compound molecule binds to negatively charged solid particles in wastewater, primarily activated sludge.High affinity for solids, rapid process.
Biodegradation Microbial breakdown of the compound, occurring mainly on the sludge solids where the compound is concentrated.Slower than sorption, can be limited by bioavailability.

Presence in Surface Water and Sediment (Occurrence and Distribution)

Despite high removal rates in WWTPs, residual amounts of QACs can be discharged in the final effluent, leading to their occurrence in surface waters. escholarship.org Once in aquatic environments, the strong tendency of QACs to bind to particulate matter continues to govern their distribution. ca.gov

Surface Water: The concentration of QACs in surface water is influenced by the efficiency of the upstream WWTPs and the dilution capacity of the receiving water body. nih.gov Due to their properties, QACs are more likely to be found adsorbed to suspended solids rather than dissolved in the water column. nih.gov General monitoring studies have detected QACs in surface waters worldwide. ca.gov

Sediment: Over time, the suspended solids with adsorbed QACs settle out of the water column and accumulate in the sediment. ca.gov Sediments, therefore, act as a significant sink for these compounds in the aquatic environment. ca.govitrcweb.org Concentrations of QACs in sediment can be several orders of magnitude higher than in the overlying water. ca.gov The persistence of these compounds in sediment is a concern as they can potentially be reintroduced into the water column through resuspension events.

Environmental CompartmentOccurrence and Distribution Characteristics (based on general QACs)
Surface Water Found in both dissolved phase and adsorbed to suspended solids. Concentrations are generally low due to dilution and sorption to sediment.
Sediment Acts as a major sink. Concentrations can be significantly higher than in surface water due to the strong binding affinity of QACs to particulate matter.

Emerging Research Areas and Future Directions in Quaternium 85 Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of quaternary ammonium (B1175870) compounds (QACs), including Quaternium-85, often involves the use of toxic reagents and harsh reaction conditions. unive.it Recognizing the environmental impact, a significant area of research is focused on developing greener, more sustainable synthetic methodologies.

Key Research Thrusts:

Renewable Feedstocks: There is a growing interest in synthesizing QACs from natural and renewable resources like tallow (B1178427) and coconut oil. researchgate.nettsijournals.com This approach involves the preparation of amides from these natural oils, followed by reaction with alkyl halides. researchgate.nettsijournals.com

Solvent-Free Reactions: Environmentally friendly, solvent-free methods are being developed. tandfonline.com One such approach utilizes potassium permanganate (B83412) to oxidize quaternary ammonium bromides to their corresponding tribromides, offering high purity and excellent yields with shorter reaction times. tandfonline.com

Alternative Reagents: Research is underway to replace toxic alkyl halides. unive.it For instance, the synthesis of bis-triazine-derived quaternary ammonium salts has been achieved without the use of alkyl halides, a process that is scalable and produces high yields in short reaction times. unive.it

Green Chemistry Principles: The design of "green surfactants" that are low-toxicity and can be produced from renewable materials is a key goal. mdpi.com This includes the development of cleavable carbonate compounds that demonstrate strong antimicrobial activity. mdpi.com

These sustainable approaches aim to reduce the environmental footprint of this compound production while maintaining or even enhancing its performance characteristics.

Exploration of Advanced Analytical Methodologies for Trace Detection and Speciation

The widespread use of QACs necessitates the development of sensitive and robust analytical methods for their detection and quantification in various matrices. fera.co.uk This is crucial for monitoring their environmental fate and ensuring product quality.

Advanced Analytical Techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a state-of-the-art technique for both identifying and quantifying QAC residues in diverse samples, including food. fera.co.uk It offers high sensitivity and specificity. fera.co.uk

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): An advancement over conventional LC-MS/MS, UPLC-MS/MS allows for the simultaneous detection of multiple QACs in complex matrices like vegetables, fruits, and aquatic products. sciopen.com The use of methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation further enhances the efficiency of this technique. sciopen.com

High-Performance Liquid Chromatography-Time-of-Flight-Mass Spectrometry (HPLC-ToF-MS): This method has proven effective for analyzing QACs in environmental samples like estuarine sediments. nih.gov A key advantage is the recognition of the exceptionally high positive mass defects of alkylammonium ions, which aids in their identification in complex mixtures. nih.gov

Spectrophotometric Methods: While more traditional, spectrophotometric methods based on ion-pairing with anionic dyes like eosin-Y offer a rapid and convenient option for quantifying QACs, particularly for routine analysis in food processing environments. cabidigitallibrary.org

Interactive Table: Comparison of Analytical Methods for QACs

Analytical Method Principle Application Advantages Limitations
LC-MS/MS Separation by liquid chromatography, detection by tandem mass spectrometry. Food analysis, environmental monitoring. High sensitivity and specificity. Requires sophisticated equipment. cabidigitallibrary.org
UPLC-MS/MS Enhanced separation efficiency over LC-MS/MS. Multi-residue analysis in complex food matrices. Simultaneous detection of multiple compounds. sciopen.com High initial investment.
HPLC-ToF-MS Separation by HPLC, high-resolution mass analysis. Environmental sediment analysis. Facile discrimination of QACs in complex mixtures. nih.gov Can be complex to operate.
Spectrophotometry Colorimetric reaction based on ion-pairing. Routine analysis in food processing. Rapid, convenient, and cost-effective. cabidigitallibrary.org Lower sensitivity compared to mass spectrometry-based methods. cabidigitallibrary.org

Investigation of Tailored Chemical Interactions for Specific Applications (non-biological, non-clinical)

The unique chemical structure of this compound, with its cationic head and long alkyl chains, allows for a wide range of non-biological applications based on its surface-active and electrostatic properties. surfactant.topincibeauty.com

Specific Applications:

Antistatic Agents: this compound is highly effective at reducing static electricity by neutralizing the electrical charge on a surface. incibeauty.com This property is particularly valuable in textile, fiber, and leather processing. surfactant.top

Emulsifying and Dispersing Agents: It is used to create stable emulsions of immiscible liquids, such as in the emulsification of asphalt (B605645) and rubber. surfactant.top It also acts as a dispersing agent in pesticide formulations. surfactant.top

Flocculants: The cationic nature of this compound allows it to neutralize negatively charged particles in suspension, causing them to aggregate and settle, a process known as flocculation. surfactant.top

Corrosion Inhibitors: this compound can form a protective film on metal surfaces, inhibiting corrosion. surfactant.top

Textile and Fabric Softeners: Its ability to adsorb onto surfaces imparts a soft feel to textiles and fabrics. made-in-china.commade-in-china.com

Computational Chemistry-Driven Design of this compound Analogs

Computational chemistry is emerging as a powerful tool for understanding and predicting the properties of QACs, enabling the rational design of new analogs with tailored functionalities.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are used to determine the electronic structure and properties of QACs. appliedmineralogy.comnih.gov This information can be used to develop Quantitative Structure-Activity Relationship (QSAR) models that correlate molecular descriptors with specific properties, such as toxicity or photoreactivity. appliedmineralogy.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the conformational behavior of QACs in different environments, such as in solution or at interfaces. rsc.orgnih.gov This is crucial for understanding their mechanism of action in various applications. nih.gov

Predictive Modeling: Computational studies can predict the redox behavior and electrochemical stability of a large number of QACs, aiding in the selection of suitable candidates for specific applications, such as supporting electrolytes in electrochemical reductions. acs.org

By leveraging these computational methods, researchers can screen virtual libraries of this compound analogs and prioritize the synthesis of compounds with the most promising properties, accelerating the discovery of new and improved materials.

Fundamental Studies on Long-Term Chemical Stability and Transformation Pathways in Complex Systems

Understanding the long-term stability and transformation of this compound in complex environmental and industrial systems is critical for assessing its life cycle and potential impact.

Key Research Areas:

Hydrolytic Stability: The stability of this compound can be influenced by pH. industrialchemicals.gov.au Hydrolysis may occur under certain pH conditions, affecting its performance and leading to the formation of degradation products. industrialchemicals.gov.au

Photodegradation: Exposure to light can induce the degradation of QACs. nih.gov Computational analysis, such as DFT, can be used to predict the photo-resistant nature of certain QACs and their transformation pathways. nih.gov

Sorption and Persistence: QACs have a strong affinity for sorption to particles and solids, which can limit their bioavailability and biodegradation. nih.gov Their persistence in indoor environments is a growing area of concern, with studies indicating their accumulation in settled dust and on surfaces. ca.gov

Integration of this compound Chemistry with Materials Science Innovations

The unique properties of this compound make it an attractive component for the development of advanced materials with novel functionalities.

Areas of Integration:

Alkonium Clays (B1170129): Quaternium-18, a related QAC, is used to create alkonium clays like bentonite (B74815). cir-safety.org These materials exhibit unique properties and are used in various applications. The stability of the quaternary ammonium compound within the clay structure is a key factor in their performance. cir-safety.org

Silicone Compounds: The reaction of QACs with silicones can produce alkyl quaternium silicone compounds. google.com These materials exhibit multifunctional properties, including emulsification, softening, conditioning, and antistatic effects, making them valuable in personal care and textile applications. google.com

Polymeric Quaternary Ammonium Compounds: The incorporation of quaternary ammonium functionalities into polymers can lead to materials with enhanced properties. For instance, polymeric QACs are used in hair care formulations for their conditioning and deposition-enhancing effects. googleapis.com

Contributions of this compound Research to Broader Chemical Principles and Theories

Research on this compound and other QACs contributes to a deeper understanding of fundamental chemical principles.

Key Contributions:

Surfactant Science: The study of this compound's emulsifying, dispersing, and surface-active properties advances the understanding of surfactant behavior at interfaces. surfactant.top

Colloid and Interface Science: Investigations into the flocculation and adsorption characteristics of this compound provide valuable insights into the interactions between charged species and surfaces. surfactant.top

Supramolecular Chemistry: The self-assembly of QACs into micelles and other aggregates is a key area of research that contributes to the broader field of supramolecular chemistry.

Reaction Mechanisms: The development of novel synthetic routes for QACs, particularly those employing green chemistry principles, expands the toolkit of synthetic organic chemistry and provides new insights into reaction mechanisms. unive.ittandfonline.commdpi.com

The ongoing research into this compound and its analogs is not only driving innovation in a wide range of applications but also enriching our fundamental understanding of chemical science.

Q & A

Q. How can researchers balance open science initiatives with reproducibility challenges in this compound studies?

  • Methodology : Publish detailed electronic lab notebooks (ELNs) with step-by-step protocols and raw instrument outputs. Use platforms like Zenodo to archive datasets with persistent identifiers (DOIs). Collaborate via pre-registered studies to reduce selective reporting .

Tables for Key Methodological Comparisons

Technique Application Advantages Limitations References
LC-MS/MS Trace quantification in biological samplesHigh sensitivity, specificityMatrix effects require extensive validation
Molecular Dynamics (MD) Membrane interaction predictionAtomic-level resolutionComputationally intensive; force field bias
Response Surface Methodology Synthesis optimizationEfficient variable screeningAssumes linearity; limited to tested ranges

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.